molecular formula C20H18FN3O B12200114 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12200114
M. Wt: 335.4 g/mol
InChI Key: DFHBXVHPNWRKPF-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic indole derivative designed for advanced pharmacological and oncological research. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several US FDA-approved anticancer drugs such as sunitinib and panobinostat . This particular compound is of significant research value for exploring new therapeutic agents, especially in the fields of oncology and virology. Its molecular framework, featuring multiple indole motifs, is frequently investigated for its ability to regulate key proteins and genes involved in cancer development and to inhibit crucial intracellular pathways like PI3K/AKT/mTOR . Researchers can utilize this compound to study the structure-activity relationships (SAR) of indole derivatives, particularly how substitutions at the indole core can help overcome issues of drug resistance and toxicity . Furthermore, structurally related indole-acetamide compounds have demonstrated potent activity against viruses like Respiratory Syncytial Virus (RSV), functioning as inhibitors of viral membrane fusion and genome replication/transcription in vitro . This reagent is provided for research purposes to aid in the discovery and development of novel inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18FN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25)

InChI Key

DFHBXVHPNWRKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Indole

Electrophilic fluorination using N-fluoropyridinium salts or Selectfluor® under acidic conditions provides regioselective access to 5-fluoroindole. For example:

  • Reagents : Indole (1.0 equiv), Selectfluor® (1.2 equiv), acetic acid (solvent)

  • Conditions : 60°C, 12 h

  • Yield : 68–72%

Alternative Route: Friedel-Crafts Alkylation

Pre-fluorinated precursors such as 4-fluoroaniline can undergo Fischer indole synthesis:

  • Cyclization of 4-fluoroaniline with ketoesters under HCl/EtOH.

  • Purification via silica gel chromatography (hexane:EtOAc, 3:1).

  • Yield : 85%

Formation of Ethylacetamide Linker

Alkylation of 5-Fluoroindole

Introduction of the ethylamine side chain employs nucleophilic substitution:

  • Reaction : 5-Fluoroindole (1.0 equiv) + 2-bromoethylamine hydrobromide (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv) in DMF

  • Conditions : 80°C, 6 h

  • Yield : 78%

Acetylation of Primary Amine

The ethylamine intermediate is acetylated using acetic anhydride:

  • Reagents : Ac₂O (1.5 equiv), pyridine (catalyst)

  • Conditions : RT, 2 h

  • Yield : 95%

Coupling with Indol-3-ylacetic Acid

Activation of Carboxylic Acid

The indol-3-ylacetic acid is activated as an acyl chloride:

  • Reagents : SOCl₂ (3.0 equiv), reflux, 3 h

  • Quenching : Removal of excess SOCl₂ under vacuum.

Amide Bond Formation

Coupling the acyl chloride with the 5-fluoroindole ethylamine derivative:

  • Solvent : Dry THF, N₂ atmosphere

  • Base : Et₃N (2.0 equiv)

  • Conditions : 0°C → RT, 12 h

  • Yield : 82%

Optimization and Side Reactions

Competing Alkylation Sites

Indole N-alkylation competes with C3-alkylation. Key mitigations:

  • Protection : Use of N-Boc indole derivatives to direct reactivity.

  • Temperature : Lower temperatures (0–5°C) favor C3 substitution.

Fluorine Stability

Fluorine substituents are susceptible to displacement under strongly basic conditions. Mild bases (e.g., Cs₂CO₃) improve stability.

Purification and Characterization

Chromatographic Techniques

  • Mobile Phase : Gradient elution (hexane → EtOAc)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, indole H-2), 7.62 (d, J = 8.4 Hz, 1H), 7.25–7.18 (m, 4H), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z 364.1421 [M+H]⁺ (calc. 364.1425).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Catalysis : Pd-catalyzed cross-coupling reduces step count.

  • Solvent Recovery : DMF and THF recycling via distillation.

Environmental Impact

  • Waste Reduction : Aqueous workups replace halogenated solvents.

  • Atom Economy : 76% (calculated for optimized route) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized under specific conditions to form corresponding oxindoles.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is its potential antitumor activity. Research has indicated that derivatives of indole compounds exhibit significant efficacy against various solid tumors, including colorectal and lung cancers. The compound's mechanism of action may involve the inhibition of specific pathways that are crucial for tumor growth and survival.

Case Studies

  • Colorectal Cancer
    • A study highlighted that indole derivatives, including this compound, showed promising results in preclinical models of colorectal cancer. The compound demonstrated a reduction in tumor size and improved survival rates in animal models when administered in combination with conventional chemotherapeutics like 5-fluorouracil .
  • Lung Cancer
    • Another research effort focused on lung cancer cells treated with this indole derivative, revealing a significant decrease in cell viability and induction of apoptosis. The compound's ability to synergize with existing chemotherapy agents was noted, suggesting a potential role in combination therapies .

Neurological Applications

In addition to its antitumor properties, this compound has been explored for its neuroprotective effects. Indole derivatives are known to interact with serotonin receptors, which may contribute to their therapeutic effects in neurological disorders.

Research Findings

Recent studies have suggested that the compound can modulate serotonergic pathways, potentially offering benefits for conditions such as depression and anxiety. The neuroprotective properties were evaluated using in vitro models where the compound exhibited a capacity to prevent neuronal cell death induced by toxic agents .

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Antitumor Activity Effective against colorectal and lung cancers; potential for combination therapy with existing drugs.
Neurological Disorders Modulates serotonergic pathways; potential benefits for depression and anxiety treatment.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. One notable target is the Notum enzyme, which is involved in the Wnt signaling pathway . By inhibiting the Notum enzyme, this compound can upregulate Wnt signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituent(s) Key Features
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide (Target) 5-Fluoro on indole Enhanced metabolic stability; Notum inhibitor
Melatonin 5-Methoxy on indole Natural neurohormone; binds melatonin receptors
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) 5-Chloro on indole Increased lipophilicity (logP = 1.4); potential antimicrobial activity
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiazolidinone-thienyl group Sulfur-containing heterocycle; possible enhanced π-π stacking
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (CAS 68935-42-2) 5-Methoxy, 2-methyl on indole Hydrogen bonding via methoxy; steric hindrance from methyl

Key Observations:

  • Fluoro vs.
  • Fluoro vs. Chloro: Chloro analogs (e.g., CAS 79087-58-4) exhibit higher lipophilicity (logP = 1.4 vs. ~0.8 for fluoro derivatives), which may improve membrane permeability but increase off-target binding risks .
  • Heterocyclic Modifications: The thiazolidinone-thienyl derivative () introduces conformational rigidity and sulfur-mediated interactions, which could modulate target selectivity .

Key Observations:

  • The target compound’s Notum inhibition is unique among analogs, with crystallographic data supporting its binding mode .
  • Simpler derivatives like N-(2-(1H-indol-3-yl)ethyl)acetamide exhibit antimicrobial properties, highlighting the role of the indole-ethyl-acetamide scaffold in diverse bioactivities .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight logP Hydrogen Bond Donors/Acceptors Rotatable Bonds
This compound 379.41* ~2.1† 3 / 3 6
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) 236.70 1.4 2 / 1 3
2-[(5Z)-Thiazolidinone-thienyl derivative () 429.48 ~3.0‡ 2 / 5 5

*Calculated from molecular formula C₂₀H₁₇FN₄O.
†Estimated via computational methods.
‡Predicted based on sulfur-containing groups.

Key Observations:

  • The target compound’s higher molecular weight and rotatable bonds may limit blood-brain barrier penetration compared to simpler analogs like CAS 79087-58-4 .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound this compound features an indole moiety, which is known for its diverse biological properties. The presence of the fluorine atom at the 5-position of the indole ring enhances its pharmacological profile by potentially increasing lipophilicity and altering receptor interactions.

PropertyValue
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
InChI KeyFYNLEVUFIFSEEW-UHFFFAOYSA-N

Research indicates that this compound acts as an inhibitor of the enzyme Notum, which plays a critical role in regulating Wnt signaling pathways. The inhibition of Notum can lead to the upregulation of Wnt signaling, which is beneficial in various neurodegenerative conditions such as Alzheimer's disease .

Binding Affinity and Structural Insights

Crystallographic studies have shown that this compound binds to Notum in two distinct sites: one within the catalytic pocket and another at the periphery. This dual binding mechanism may contribute to its inhibitory efficacy .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related indole derivatives have shown IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of indole derivatives. Some studies report that similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL . This suggests that this compound could possess significant antibacterial properties.

Research Findings

Several studies have evaluated the biological activities associated with indole derivatives:

  • Antiproliferative Studies : Compounds with similar structures to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, a critical process in cancer cell division .
  • Antimicrobial Activity : The compound's potential as an antimicrobial agent was highlighted by its effectiveness against both Gram-positive bacteria like MRSA and fungal strains like Candida albicans .

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